molecular formula C15H16ClNO3S B2917780 N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide CAS No. 1374680-90-6

N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B2917780
CAS No.: 1374680-90-6
M. Wt: 325.81
InChI Key: BMBQGZUXAXJFBD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide is a specialized synthetic reagent primarily investigated for its potential application in the development of safety-catch linkers for Solid-Phase Peptide Synthesis (SPPS). The safety-catch principle relies on a linker that remains completely stable during the peptide chain elongation process but can be selectively activated for cleavage at the end of the synthesis . Sulfonamide-based linkers, such as the pioneering Kenner sulfonamide safety-catch linker, achieve this through an alkylation step that activates the otherwise stable system, allowing for the subsequent release of the synthesized peptide under mild conditions . This controlled cleavage is crucial for producing peptides with diverse C-terminal functionalizations, such as amides and thioesters, which are valuable for further applications like native chemical ligation . This compound is designed for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-11-7-8-15(14(9-11)20-2)21(18,19)17-10-12-5-3-4-6-13(12)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBQGZUXAXJFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide typically involves the reaction of 2-chlorobenzylamine with 2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This inhibition can disrupt essential biological pathways in microorganisms, leading to their growth inhibition or death . Molecular docking studies have shown that the compound can bind effectively to enzyme active sites, providing a basis for its antimicrobial activity .

Comparison with Similar Compounds

Sulfonamide derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide with structurally related compounds.

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Sulfonamide Derivatives

Compound Name Substituents on Benzene Ring N-Substituent Molecular Formula Molecular Weight (g/mol) Key References
This compound 2-OCH₃, 4-CH₃ 2-Chlorobenzyl C₁₅H₁₆ClNO₃S 325.81 -
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide 2-NO₂ 4-Methoxybenzyl C₁₄H₁₄N₂O₅S 322.34
N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide None (parent benzene) 2-Chlorobenzyl, 4,5-dibromo-2-ethoxyphenyl C₂₀H₁₆Br₂ClNO₃S 592.58
4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide 4-Cl 2-Methylbenzoyl C₁₄H₁₂ClNO₃S 309.77
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide 2-Cl 3-Methoxybenzoyl C₁₄H₁₂ClNO₄S 325.77

Key Observations:

  • Substituent Effects : The methoxy group (electron-donating) in the target compound may enhance solubility compared to nitro (electron-withdrawing) groups in analogues like N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide .
  • Steric Hindrance : Bulky substituents, such as the 4,5-dibromo-2-ethoxyphenyl group in the compound from , may reduce binding affinity to enzymes due to steric clashes .

Table 2: Bioactivity Data of Selected Sulfonamides

Compound Name Biological Target IC₅₀/EC₅₀ Reference Compound (IC₅₀) Key References
This compound Not explicitly reported - - -
N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide Butyrylcholinesterase (BChE) 42.21 ± 0.25 µM Eserine (0.85 ± 0.0001 µM)
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide Not reported - -
4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide Not reported - -

Key Insights:

  • BChE Inhibition: The dibromo-ethoxy derivative () shows moderate BChE inhibition, though far less potent than eserine.
Physicochemical and Crystallographic Comparisons

Table 3: Physical Properties and Structural Data

Compound Name Solubility (Predicted) Crystal System Hydrogen Bonding Patterns Key References
This compound Low (lipophilic CH₃) Not reported Likely via sulfonamide O -
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide Moderate Monoclinic, P2₁/c N–H···O and C–H···O
4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide Low Triclinic, P-1 Dimers via N–H···O=S

Structural Analysis:

  • Crystal Packing : Derivatives like 4-chloro-N-(2-methylbenzoyl)benzenesulfonamide form dimers through sulfonamide hydrogen bonds, which could influence stability and melting points .
  • Conformational Flexibility : The 2-methoxy group in the target compound may restrict rotation around the benzene ring, affecting binding to rigid enzyme active sites compared to more flexible analogues .

Biological Activity

N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes critical for microbial growth and cancer cell proliferation. The sulfonamide group in this compound can form hydrogen bonds with active site residues of target enzymes, thereby inhibiting their activity. This inhibition disrupts essential biological pathways, leading to the death or growth inhibition of microorganisms and cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it showed notable inhibition against staphylococci clinical strains, effectively disrupting biofilm formation—a key factor in bacterial resistance . The compound's minimum inhibitory concentration (MIC) values indicate its potency in preventing bacterial growth.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureus1575
Escherichia coli2070
Pseudomonas aeruginosa2565

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, including cervical HeLa and breast MCF-7 cells. The compound's IC50 values ranged from 0.89 to 9.63 µg/mL, indicating strong cytotoxic effects .

Table 2: Anticancer Activity Data

Cell LineIC50 (µg/mL)Apoptosis Induction (%)
HeLa5.049.90
MCF-76.545.20
AGS4.052.30

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A significant study focused on the enzyme inhibition properties of this compound against carbonic anhydrase (CA). The compound showed selective inhibition of CA IX with an IC50 value of approximately 10 nM, indicating its potential as a therapeutic agent in cancer treatment .
  • Antioxidant Properties : Another aspect of the research explored the antioxidant properties of the compound, which were found to be significant, further supporting its potential therapeutic applications by mitigating oxidative stress in cells .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound triggers apoptosis through both extrinsic and intrinsic pathways, as evidenced by increased levels of caspase-8 and caspase-9 activation in treated cells .

Q & A

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sulfonylation of a benzenesulfonyl chloride intermediate with a substituted benzylamine. Key steps include:
  • Starting with 2-methoxy-4-methylbenzenesulfonyl chloride, reacting with 2-chlorobenzylamine under basic conditions (e.g., pyridine or triethylamine) .
  • Purification via recrystallization or column chromatography.
    Example: A similar sulfonamide synthesis used thionyl chloride for sulfonic acid activation, followed by amine coupling in DMF at controlled temperatures (60–80°C) .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substitution patterns (e.g., methoxy, chlorobenzyl groups). For example, aromatic protons appear as distinct multiplet signals between δ 7.0–8.0 ppm .
  • IR : Identify sulfonamide S=O stretching bands (~1350 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns .

Q. What crystallographic tools are suitable for structural determination?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELXL for refinement and Mercury for visualization and packing analysis . Key steps:
  • Grow high-quality crystals via slow evaporation (e.g., in DMSO/EtOH mixtures) .
  • Validate hydrogen bonding (e.g., N–H···O=S interactions) and π-stacking using Mercury’s Materials Module .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Cross-validation is critical:
  • Compare NMR-derived torsion angles with SCXRD data. Discrepancies may arise from solution vs. solid-state conformations .
  • Use DFT calculations (e.g., Gaussian) to model solution-phase structures and compare with experimental NMR shifts .
    Example: A related sulfonamide showed a 5° deviation in dihedral angles between SCXRD and DFT-optimized structures, attributed to crystal packing forces .

Q. What strategies optimize reaction yields during synthesis?

  • Methodological Answer : Key factors include:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
    Example: A 15% yield increase was achieved by replacing pyridine with triethylamine in a similar sulfonylation .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock) and dynamics (e.g., GROMACS) to:
  • Predict binding affinities to biological targets (e.g., enzymes with sulfonamide-binding pockets) .
  • Simulate solvation effects on conformational stability.
    Example: MD simulations of a chlorobenzyl sulfonamide revealed stable hydrogen bonds with a protein active site over 50 ns trajectories .

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